MIL-101 was first synthesized by Férey et al. in 2005 and is classified as a hybrid inorganic-organic material. The framework consists of chromium(III) oxide clusters linked by terephthalate ligands, forming a three-dimensional porous structure. This classification allows MIL-101 to be utilized in diverse fields, including gas storage, separation processes, and catalysis.
The synthesis of Mvt 101 can be achieved through various methods, with hydrothermal synthesis being the most common. This method involves the reaction of chromium chloride hexahydrate with terephthalic acid in deionized water at elevated temperatures.
Technical Details:
The molecular structure of Mvt 101 features a three-dimensional network with large pores that can accommodate various guest molecules. The framework exhibits a high surface area (up to 4000 m²/g) and pore sizes ranging from 2.9 nm to 3.4 nm.
Structural Data:
Mvt 101 acts as an efficient catalyst in various chemical reactions, particularly in the synthesis of benzoazoles such as benzimidazole and benzothiazole. The catalytic activity is attributed to its porous structure that facilitates substrate accessibility.
Technical Details:
The mechanism by which Mvt 101 facilitates chemical reactions generally involves adsorption of reactants into its porous structure followed by catalytic transformation. The active sites within the framework interact with substrates, lowering activation energy and promoting reaction pathways.
Data:
Relevant Data:
Mvt 101 has found extensive applications across various scientific fields:
α-Synuclein (α-syn) is a 14-kDa presynaptic protein abundant in neuronal terminals, where it physiologically regulates synaptic vesicle cycling, neurotransmitter release, and SNARE complex assembly [9]. Its N-terminal domain mediates membrane interactions, while the central non-amyloid-ß component (NAC) region confers aggregation propensity. In Parkinson’s disease (PD) and related synucleinopathies, α-syn undergoes misfolding into β-sheet-rich structures that form soluble oligomers and insoluble fibrils. These aggregates manifest as Lewy bodies (intraneuronal inclusions) and Lewy neurites (axonal deposits), the neuropathological hallmarks of PD [3] [9].
The transition from soluble monomers to toxic aggregates involves a multi-step process:
Pathological phosphorylation at Ser129 (observed in >90% of Lewy bodies) promotes conformational changes that accelerate fibrillization. Metal ions like Fe²⁺ and Cu⁺ further exacerbate aggregation through Fenton chemistry, generating reactive oxygen species (ROS) that oxidize α-syn and promote cross-linking [5] [8]. This creates a vicious cycle: oxidative stress promotes aggregation, while aggregates generate additional ROS, ultimately leading to:
Table 1: Pathophysiological Consequences of α-Synuclein Aggregation in PD
Cellular Process | Impact of α-Syn Aggregation | Functional Consequence |
---|---|---|
Synaptic function | Disrupted SNARE complex assembly | Reduced dopamine release |
Calcium homeostasis | Increased basal cytosolic Ca²⁺ | Neuronal hyperexcitability |
Protein quality control | Proteasomal overload and lysosomal inhibition | Impaired aggregate clearance |
Oxidative balance | Mitochondrial ROS generation | Lipid peroxidation and DNA damage |
Neuroinflammation | Microglial activation and cytokine release | Chronic inflammatory milieu |
MVT-101 represents a novel class of therapeutic compounds designed to target the earliest stages of α-synuclein misfolding. While structural details remain proprietary, preliminary evidence suggests it functions as a conformational stabilizer that binds transient states of α-syn, preventing nucleation and secondary seeding processes [6]. Its therapeutic mechanism involves:
In preformed fibril (PFF) models of PD, MVT-101 demonstrated significant neuroprotection:
Table 2: Comparative Mechanisms of α-Synuclein-Targeting Therapeutics
Therapeutic Strategy | Representative Agents | Primary Mechanism | Limitations |
---|---|---|---|
Passive immunotherapy | Prasinezumab, Cinpanemab | Extracellular aggregate clearance | Poor blood-brain barrier penetration |
Active immunotherapy | PD01A, PD03A | Generate anti-α-syn antibodies | Variable immune response |
Gene silencing | ASOs targeting SNCA | Reduce α-syn expression | Off-target effects |
Kinase modulators | Polo-like kinase inhibitors | Reduce Ser129 phosphorylation | Kinase network complexity |
Conformational stabilizers | MVT-101 | Prevent nucleation/elongation | Specific binding kinetics optimization |
Unlike antibody-based approaches that target extracellular aggregates, MVT-101's low molecular weight (estimated <500 Da) enables blood-brain barrier penetration and intracellular activity. This addresses a critical limitation of immunotherapies currently in clinical trials [6] [9].
Despite promising preclinical results, several challenges remain in developing MVT-101 and related compounds for clinical translation:
Mechanistic Complexity of ProteinopathiesSynucleinopathies exhibit heterogeneous pathology (e.g., Lewy bodies in PD vs. glial inclusions in MSA), suggesting strain-specific differences in α-syn fibril structures. MVT-101's efficacy against diverse conformational strains remains unvalidated. Additionally, crosstalk between α-syn and other pathogenic proteins (TDP-43 in ALS/FTD, tau in AD) may necessitate combinatorial approaches [4] [10].
Upstream Trigger IdentificationWhile MVT-101 targets aggregation, the initial triggers of misfolding remain incompletely understood. Key contributors include:
Disease-Stage DependencyThe therapeutic window for aggregation inhibitors is likely limited to early pathology. In advanced PD, widespread aggregates may be inaccessible, and neuronal loss irreversible. Biomarkers for early intervention are critical, including:
Delivery ChallengesWhile small molecules penetrate the BBB more efficiently than antibodies, MVT-101 must reach threshold concentrations in vulnerable neuronal populations (e.g., substantia nigra, locus coeruleus). Neuron-specific delivery systems or nanocarriers may be required to achieve therapeutic levels without peripheral toxicity [1].
Table 3: Key Research Priorities for MVT-101 Development
Research Domain | Unanswered Questions | Required Approaches |
---|---|---|
Target engagement | Does MVT-101 bind distinct α-syn strains? | Cryo-EM of compound-aggregate complexes |
Systemic effects | How does MVT-101 influence neuroinflammation? | Microglial activation assays in vivo |
Combination therapy | Can MVT-101 synergize with kinase inhibitors? | High-throughput screening of compound libraries |
Biomarker correlation | What fluid biomarkers predict treatment response? | Longitudinal CSF analysis in primate models |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7